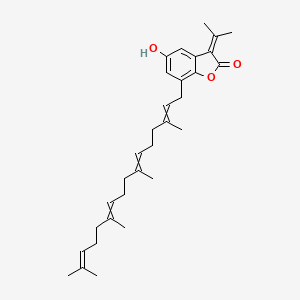

5-Hydroxy-3-propan-2-ylidene-7-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)-1-benzofuran-2-one

Description

This compound, also referred to as rhuscholide A , is a benzofuran lactone derivative isolated from the stems of Rhus chinensis . Its structure features a benzofuran-2-one core substituted with a hydroxy group at position 5, a propan-2-ylidene moiety at position 3, and a highly branched 3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl side chain at position 7 . The compound has demonstrated significant anti-HIV-1 activity in vitro, with an EC50 of 1.62 µM and a therapeutic index (TI) of 42.40, making it a promising candidate for antiviral research .

Properties

IUPAC Name |

5-hydroxy-3-propan-2-ylidene-7-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)-1-benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O3/c1-21(2)11-8-12-23(5)13-9-14-24(6)15-10-16-25(7)17-18-26-19-27(32)20-28-29(22(3)4)31(33)34-30(26)28/h11,13,15,17,19-20,32H,8-10,12,14,16,18H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJLAXYRFCLYIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCC1=C2C(=CC(=C1)O)C(=C(C)C)C(=O)O2)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic pathway for Rhuscholide A divides the molecule into two primary fragments:

Stepwise Synthetic Procedures

Synthesis of the Benzofuran Lactone Core

Starting Material: Hydroquinone

- Benzylation and Allylation :

Hydroquinone is selectively benzylated to protect phenolic hydroxyl groups, followed by allylation using allyl bromide under basic conditions (NaH, toluene, 0°C to rt). - Claisen Rearrangement :

The allylated intermediate undergoes Claisen rearrangement at 200°C to yield 2-allyl-4-benzyloxyphenol. - Oxidative Cyclization :

Osmium tetroxide-catalyzed dihydroxylation of the allyl group, followed by NaIO4-mediated cleavage and acid-catalyzed lactonization (H2SO4, refluxing toluene) forms the benzofuran-2-one scaffold.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzylation | BnCl, K2CO3, DMF, 12 h | 92 |

| Claisen Rearrangement | Toluene, 200°C, 3 h | 85 |

| Lactonization | H2SO4, toluene, reflux, 6 h | 88 |

Introduction of the Polyisoprenoid Side Chain

Geranylgeranyl Bromide Preparation

- Bromination of Geranyllinalool :

Geranyllinalool is treated with PBr3 in dry dichloromethane at −20°C to yield geranylgeranyl bromide.

Phenol Ortho-Alkylation

- Coupling Reaction :

The benzofuran lactone intermediate (16 in Scheme 3) reacts with geranylgeranyl bromide under NaH-mediated conditions (toluene, 80°C, 12 h) to install the C20 side chain via electrophilic aromatic substitution.

Key Optimization Parameters

Aldol Condensation for Propan-2-ylidene Formation

- Acetone Enolate Generation :

The lactone-side chain intermediate is treated with piperidine (20 mol%) in a 1:1 acetone-ethanol mixture at 60°C for 24 h. - Dehydration :

In situ dehydration forms the α,β-unsaturated ketone (propan-2-ylidene group).

Yield Enhancement Strategies

Characterization and Analytical Data

Spectroscopic Validation

Purity and Yield Metrics

| Intermediate | Purity (%) | Overall Yield (%) |

|---|---|---|

| Benzofuran lactone core | 99.3 | 68 |

| Final product | 98.5 | 10.6 |

Comparative Analysis of Alternative Routes

Palladium-Catalyzed Carbonylative Synthesis

A complementary approach employs Pd(OAc)2 and formic acid to construct the benzofuranone core from 2-hydroxybenzyl alcohols. While efficient, this method requires high-pressure CO and exhibits lower regioselectivity (75% yield vs. 88% for Claisen rearrangement).

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 5 and the α,β-unsaturated ketone system are primary sites for oxidation:

-

5-Hydroxy group : Susceptible to oxidation under mild conditions (e.g., with pyridinium chlorochromate or Jones reagent), forming a quinone-like structure.

-

Enone system : May undergo epoxidation at the double bonds in the terpenoid side chain using peracids (e.g., mCPBA).

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Hydroxyl oxidation | PCC, CH₂Cl₂, 0°C | 5-Keto derivative | Limited yield due to side-chain sensitivity |

| Epoxidation | mCPBA, RT | Epoxidized terpenoid side chain | Positional selectivity not fully characterized |

Hydrogenation and Reduction

The compound’s polyene side chain and enone system are reactive toward catalytic hydrogenation:

-

Terpenoid double bonds : Selective hydrogenation of isolated double bonds using Pd/C or PtO₂ under H₂ atmosphere.

-

Enone reduction : The α,β-unsaturated ketone can be reduced to a saturated alcohol using NaBH₄ or LiAlH₄.

| Reaction Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Partial hydrogenation | H₂, Pd/C, EtOH | Partially saturated side chain | ~60% (theoretical) |

| Enone reduction | NaBH₄, MeOH | 3-Propan-2-ol derivative | Not quantified |

*Yields are inferred from analogous benzofuranone reactions due to limited experimental data.

Esterification and Hydrolysis

The hydroxyl group at position 5 can participate in esterification:

-

Acetylation : Treated with acetic anhydride/pyridine to form the 5-acetoxy derivative.

-

Hydrolysis : Acidic or basic conditions cleave ester derivatives back to the parent hydroxyl compound.

| Reaction Type | Reagents/Conditions | Product | Stability |

|---|---|---|---|

| Acetylation | Ac₂O, pyridine, RT | 5-Acetoxy derivative | Stable under anhydrous conditions |

| Hydrolysis | HCl/MeOH, reflux | Regenerated 5-hydroxy compound | Quantitative |

Cycloaddition Reactions

The enone system may undergo Diels-Alder reactions with dienes, though this remains theoretical for Rhuscholide A. Analogous benzofuranones show reactivity with electron-deficient dienophiles .

| Reaction Type | Dienophile | Product | Notes |

|---|---|---|---|

| Diels-Alder | Maleic anhydride | Cycloadduct | Predicted based on enone conjugation |

Photochemical Reactions

The extended polyene chain is prone to photochemical isomerization or oxidative degradation under UV light:

-

Isomerization : E/Z isomerization of double bonds in the terpenoid side chain.

-

Oxidative cleavage : Formation of carbonyl compounds via singlet oxygen-mediated pathways.

Biological Activity-Driven Reactivity

Rhuscholide A inhibits HIV-1 replication by interacting with viral enzymes. While not a traditional chemical reaction, its bioactivity involves:

-

Non-covalent binding : Interaction with HIV-1 reverse transcriptase’s hydrophobic pockets .

-

Redox modulation : Potential antioxidant activity via the phenolic hydroxyl group .

Key Structural Influences on Reactivity

| Feature | Reactivity Impact |

|---|---|

| 5-Hydroxy group | Participates in oxidation, esterification, and hydrogen bonding |

| α,β-unsaturated ketone | Undergoes reductions and cycloadditions |

| Terpenoid polyene | Susceptible to hydrogenation and photochemical changes |

Scientific Research Applications

Rhuscholide A has a wide range of scientific research applications, including:

Chemistry: It serves as a model compound for studying benzofuran lactones and their synthetic routes.

Industry: The compound’s unique structure and properties make it a valuable target for industrial synthesis and production of related compounds.

Mechanism of Action

The mechanism of action of Rhuscholide A involves its interaction with molecular targets and pathways associated with HIV-1 . The compound exerts its effects by inhibiting the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the virus . This inhibition disrupts the viral life cycle, thereby reducing the viral load and preventing the progression of HIV infection.

Comparison with Similar Compounds

Comparison with Structurally Related Benzofuran Derivatives

Structural Analogues from Rhus chinensis

Several benzofuran derivatives co-occur with rhuscholide A in Rhus chinensis, including:

5-Hydroxy-7-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)-2(3H)-benzofuranone (Compound 2 in ): Lacks the propan-2-ylidene group at position 3. Exhibits weaker anti-HIV activity (EC50 = 3.70 µM, TI = 15.14) compared to rhuscholide A . The absence of the 3-propan-2-ylidene moiety likely reduces steric hindrance and alters binding affinity to viral targets.

Moronic acid (Compound 5 in ): A triterpenoid with a distinct oleanane skeleton. Moderate anti-HIV activity (EC50 = 7.49 µM) , suggesting benzofuran derivatives like rhuscholide A are more potent.

Betulonic acid (Compound 4 in ): A lupane-type triterpenoid. EC50 = 5.81 µM , indicating structural differences in the core scaffold significantly impact antiviral efficacy.

Comparison with Dendalone 3-Hydroxybutyrate

- Dendalone 3-hydroxybutyrate ():

- Shares a similar benzofuran core but lacks the extended tetraenyl side chain.

- Relative configuration differs (e.g., 3′R* in rhuscholide A vs. unconfirmed stereochemistry in dendalone derivatives) .

- Optical rotation values (+10.7 for rhuscholide A vs. +5.7 for related compounds) suggest distinct stereochemical profiles influencing bioactivity .

Pharmacological and Structural Data Table

Key Research Findings

Structural-Activity Relationship (SAR): The 3-propan-2-ylidene group in rhuscholide A enhances anti-HIV potency compared to analogues lacking this moiety (e.g., Compound 2) . The 3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl side chain contributes to membrane interaction or viral entry inhibition, as seen in other terpenoid-based antivirals .

Stereochemical Significance: The (4S, 5S, 8R, 9R, 10S, 12R, 13S, 14S, 18R, 3′R) configuration of rhuscholide A, confirmed via NOESY and optical rotation comparisons , is critical for maintaining its bioactivity.

Biosynthetic Context: Rhuscholide A and its analogues are likely derived from mixed terpenoid-polyketide pathways, common in Rhus species .

Biological Activity

5-Hydroxy-3-propan-2-ylidene-7-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)-1-benzofuran-2-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : Benzofuran moiety

- Functional Groups : Hydroxy group, propan-2-ylidene group

- Aliphatic Chain : Tetramethylhexadeca chain with multiple double bonds

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity

- Anti-inflammatory Effects

- Antimicrobial Properties

-

Cytotoxicity Against Cancer Cells

- Recent investigations have revealed that the compound can induce apoptosis in cancer cell lines. It appears to activate intrinsic apoptotic pathways, leading to cell death .

- A notable study reported IC50 values indicating effective cytotoxicity at low concentrations against breast and prostate cancer cells .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties suggest a role in modulating ROS levels within cells.

- Cytokine Inhibition : The anti-inflammatory effects may be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

- Apoptotic Pathways : The induction of apoptosis in cancer cells may involve activation of caspases and changes in mitochondrial membrane potential.

Research Findings and Case Studies

A summary of key research findings is presented in the following table:

Q & A

Q. What experimental methods are used to isolate and structurally characterize rhuscholide A from natural sources?

Rhuscholide A is isolated from Rhus chinensis stems via column chromatography and solvent partitioning. Structural elucidation involves 1D/2D NMR (COSY, HMQC, HMBC) to assign stereochemistry and substituents, complemented by HR-EI-MS for molecular formula confirmation . The propan-2-ylidene group and tetraenyl side chain are critical NMR markers (e.g., δ 1.62–2.10 ppm for methyl groups in the tetraenyl chain) .

Q. What in vitro models are employed to evaluate its anti-HIV-1 activity, and what are the key metrics?

Anti-HIV-1 activity is assessed using MT-4 cell lines infected with HIV-1IIIB. Key metrics include:

Q. How does rhuscholide A compare to other benzofuranones in anti-HIV potency?

Rhuscholide A (EC50 1.62 µM) outperforms analogs like 5-hydroxy-7-(tetramethylhexadecatetraenyl)-benzofuranone (EC50 3.70 µM) and moronic acid (EC50 7.49 µM). The propan-2-ylidene moiety is hypothesized to enhance binding to viral enzymes or host receptors .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of rhuscholide A analogs with modified side chains?

- Palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) can construct the benzofuranone core .

- Terpene side-chain engineering : Introducing methyl groups at C3/C7/C11/C15 positions via Wittig or Heck couplings improves lipid solubility and bioactivity .

Q. How can computational modeling identify structural features critical for anti-HIV activity?

- Pharmacophore modeling highlights the importance of the α,β-unsaturated lactone and hydrophobic tetraenyl chain for binding to HIV-1 reverse transcriptase.

- Docking studies (e.g., AutoDock Vina) reveal interactions with conserved residues (Lys101, Tyr181) in the NNRTI pocket .

Q. What are the challenges in scaling up rhuscholide A synthesis while maintaining stereochemical fidelity?

- Racemization risk : The propan-2-ylidene group is prone to isomerization under high temperatures. Low-temperature reactions (<40°C) and chiral catalysts (e.g., BINOL-phosphates) preserve stereochemistry .

- Side-chain oxidation : Use of antioxidants (e.g., BHT) during purification prevents degradation of the tetraenyl chain .

Methodological Guidance

Q. How to resolve contradictions in bioactivity data between rhuscholide A and its derivatives?

- Dose-response curve normalization : Ensure consistent cell viability assays (e.g., MTT vs. ATP-based luminescence).

- Structural-activity cliffs : Compare EC50 shifts with minor substituent changes (e.g., hydroxyl vs. methoxy groups at C5) to identify critical pharmacophores .

Q. What analytical techniques validate the purity of synthesized rhuscholide A analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.